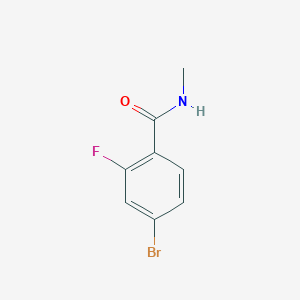

4-Bromo-2-fluoro-N-methylbenzamide

描述

属性

IUPAC Name |

4-bromo-2-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJCFNRLEJHPTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640781 | |

| Record name | 4-Bromo-2-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749927-69-3 | |

| Record name | 4-Bromo-2-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-fluoro-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-fluoro-N-methylbenzamide: A Comprehensive Technical Guide for Advanced Pharmaceutical Synthesis

Introduction

4-Bromo-2-fluoro-N-methylbenzamide, identified by the CAS number 749927-69-3 , is a sophisticated chemical intermediate that has garnered significant attention in the field of medicinal chemistry and drug development.[1][2][3][4] Its strategic molecular architecture, featuring a bromine atom, a fluorine atom, and a methylamide group on a benzene ring, makes it a highly valuable building block for the synthesis of complex therapeutic agents.[5][6] This guide provides an in-depth exploration of its chemical properties, synthesis, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development. The unique arrangement of its functional groups enhances its reactivity, rendering it a crucial component in the creation of novel pharmaceuticals, most notably in the oncology sector.[5]

Physicochemical Properties

The compound typically presents as a white to off-white crystalline powder.[6] A thorough understanding of its physical and chemical characteristics is paramount for its effective application in synthesis and for ensuring safe handling and storage.

| Property | Value | Source |

| CAS Number | 749927-69-3 | [1][2][3][4] |

| Molecular Formula | C₈H₇BrFNO | [1][3][4] |

| Molecular Weight | 232.05 g/mol | [3][4][6] |

| Melting Point | 125.0 to 129.0 °C | [1][4][7] |

| Boiling Point (Predicted) | 284.8 ± 30.0 °C at 760 mmHg | [1][7] |

| Density (Predicted) | 1.545 ± 0.06 g/cm³ | [2][7] |

| Solubility | Slightly soluble in chloroform and methanol | [2][6][7] |

| InChIKey | BAJCFNRLEJHPTQ-UHFFFAOYSA-N | [4][7] |

Core Application in Drug Discovery: Synthesis of Enzalutamide

The primary and most critical application of this compound is its role as a key starting material (KSM) in the synthesis of Enzalutamide.[5][6][8] Enzalutamide is a potent androgen receptor antagonist used in the treatment of advanced prostate cancer.[2][5][6] The structural elements of this compound are integral to the final molecular structure of Enzalutamide, contributing to its high efficacy and selectivity.[6]

The synthesis of Enzalutamide from this intermediate is a multi-step process that highlights the compound's utility in constructing complex molecular frameworks. The following diagram illustrates the pivotal position of this compound in the broader synthetic pathway of Enzalutamide.

Caption: Role of this compound in Enzalutamide Synthesis.

Synthesis Methodologies

The synthesis of this compound is predominantly achieved through the amidation of 4-bromo-2-fluorobenzoic acid with methylamine. Several coupling reagents and reaction conditions have been reported to facilitate this transformation efficiently. Below are two common laboratory-scale protocols.

Protocol 1: EDCI/HOBt Mediated Coupling

This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-hydroxybenzotriazole (HOBt) as coupling agents, a standard procedure in peptide and amide synthesis.

Step-by-Step Methodology:

-

To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add HOBt (1.5 eq) and EDCI (2.5 eq).[2][9]

-

Introduce a solution of methylamine (2.0 M in THF or an aqueous solution, 5.0 eq) to the reaction mixture.[1][2][9]

-

Stir the reaction mixture at room temperature for 16-24 hours.[1][2][9]

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.[2][9]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][9]

-

Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether, to yield the final product as a white solid.[1][2][9]

Protocol 2: Thionyl Chloride or Oxalyl Chloride Mediated Synthesis

This approach involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with methylamine.

Step-by-Step Methodology:

-

Suspend 4-bromo-2-fluorobenzoic acid (1.0 eq) in a solvent such as dichloromethane (DCM).[1]

-

Add a catalytic amount of N,N-dimethylformamide (DMF).[1]

-

Slowly add oxalyl chloride (2.0 eq) or thionyl chloride (1.2 eq) to the suspension at a controlled temperature (e.g., 0-15 °C).[1]

-

Stir the mixture at room temperature until the evolution of gas ceases, indicating the formation of 4-bromo-2-fluorobenzoyl chloride.[1]

-

In a separate flask, prepare a solution of methylamine and a base such as triethylamine in a suitable solvent.[1]

-

Slowly add the freshly prepared acyl chloride solution to the methylamine solution at a controlled temperature.[1]

-

After the addition is complete, stir the reaction mixture for a specified period.[1]

-

Work up the reaction by washing with aqueous solutions (e.g., NaHCO₃, brine), drying the organic layer, and concentrating to obtain the crude product.[1]

-

Purification is typically achieved through recrystallization or silica gel chromatography.[1]

The following diagram outlines the general workflow for the synthesis of this compound.

Caption: General Synthesis Workflow for this compound.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation[10]

-

H319: Causes serious eye irritation[10]

-

H335: May cause respiratory irritation[10]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Store the compound in a cool, dry, well-ventilated area in a tightly sealed container.[7]

Conclusion

This compound is a cornerstone intermediate for the synthesis of advanced pharmaceuticals, particularly in the development of treatments for prostate cancer. Its well-defined physicochemical properties and established synthesis routes make it a reliable and essential component in the drug discovery pipeline. Adherence to proper safety and handling protocols is crucial for its use in a research and development setting. The continued application of this versatile building block is anticipated to contribute significantly to the advancement of medicinal chemistry and the creation of novel therapeutics.

References

- ZaiQi Bio-Tech. (n.d.). This compound| CAS No:749927-69-3.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis.

- IndiaMART. (n.d.). 4 Bromo 2 Fluoro N Methylbenzamide Enzalutamide KSM Powder, Grade: Reagent Grade.

- Aarti Pharmalabs Limited. (n.d.). CAS 749927-69-3 Enzalutamide Intermediate Manufacturers, Exporters & Suppliers in India.

- Chongqing Chemdad Co., Ltd. (n.d.). This compound.

- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160779897, this compound.

- Nordmann. (n.d.). This compound (749927-69-3). Retrieved from [https://nordmann. Rassmann.info/en/product/4-bromo-2-fluoro-n-methylbenzamide-749927-69-3/]([Link]. Rassmann.info/en/product/4-bromo-2-fluoro-n-methylbenzamide-749927-69-3/)

- Pharmaffiliates. (n.d.). Enzalutamide - Impurity B | this compound.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 749927-69-3 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound| CAS No:749927-69-3|ZaiQi Bio-Tech [chemzq.com]

- 5. nbinno.com [nbinno.com]

- 6. m.indiamart.com [m.indiamart.com]

- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. aartipharmalabs.com [aartipharmalabs.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | 749927-69-3 [sigmaaldrich.com]

4-Bromo-2-fluoro-N-methylbenzamide physical properties

An In-Depth Technical Guide to 4-Bromo-2-fluoro-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic amide that has garnered significant attention within the pharmaceutical industry. Its unique structural combination of bromine and fluorine atoms on the benzamide core imparts specific reactivity and physicochemical properties, making it a highly valuable building block in medicinal chemistry.

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The primary focus is to equip researchers and drug development professionals with the essential data and procedural knowledge required for its effective handling, characterization, and application. The compound is most notably recognized as a key intermediate in the synthesis of Enzalutamide (formerly MDV 3100), a potent androgen receptor antagonist used in the treatment of prostate cancer.[1][2][3][4][5] Understanding the properties of this precursor is therefore critical for the efficient and scalable production of this life-saving therapeutic agent.

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundation of all scientific work. The following identifiers and structural details define this compound.

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate solvents for reactions and purification, understanding its solid-state behavior, and ensuring safe handling.

| Property | Value | Source(s) |

| Melting Point | 125.0 to 129.0 °C | [1][4][6][7][8] |

| Boiling Point | 284.8 °C (at 760 mmHg) | [6] |

| Density | ~1.5 g/cm³ | [6] |

| Flash Point | 126.1 °C | [1][6][7][9] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2][4][13] |

| pKa (Predicted) | 13.76 ± 0.46 | [2][4][13] |

The relatively high melting point confirms the solid nature of the compound at room temperature, which is consistent with its crystalline structure. Its limited solubility in common protic and chlorinated solvents necessitates careful consideration during process development, often requiring specific solvent systems for effective reaction and purification.

Spectroscopic Data for Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H Nuclear Magnetic Resonance (NMR):

-

Solvent: CDCl₃

-

Data: δ 3.03 (d, 3H, J= 6.0 Hz), 6.68 (br s, 1H), 7.32 (d, 1H, J= 11.3 Hz), 7.42 (d, 1H, J= 10.2 Hz), 8.01 (t, 1H, J= 8.5 Hz).[6]

-

Interpretation: The doublet at 3.03 ppm corresponds to the N-methyl group protons. The broad singlet around 6.68 ppm is characteristic of the amide proton (N-H). The signals between 7.32 and 8.01 ppm represent the three protons on the aromatic ring, with their splitting patterns reflecting the substitution.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI)

-

Interpretation: The protonated molecular ion peak at m/z 232 confirms the molecular weight of the compound. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be observable, providing further structural confirmation.

-

Synthesis and Purification Protocol

The most common laboratory synthesis involves the amidation of 4-bromo-2-fluorobenzoic acid with methylamine. This transformation can be achieved via several coupling methods, with the use of a carbodiimide coupling agent being a prevalent choice.

Amide Coupling using EDCI/HOBt

This method is widely used due to its mild conditions and good yields. The causality behind using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is to activate the carboxylic acid group of the starting material, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by methylamine. The addition of 1-hydroxybenzotriazole (HOBt) is a critical step to improve efficiency and reduce side reactions; HOBt reacts with the O-acylisourea intermediate to form an activated ester, which is less prone to racemization (if applicable) and reacts cleanly with the amine.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottomed flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.5 eq), and N,N-dimethylformamide (DMF).[2][14]

-

Activation: Stir the mixture and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 2.5 eq).[2][14]

-

Amine Addition: Add N,N-diisopropylethylamine (DIPEA) followed by an aqueous solution of methylamine (2M, 5.0 eq).[2][14]

-

Reaction: Stir the reaction mixture at room temperature for 16 hours or until completion is confirmed by TLC or LC-MS analysis.[2][14]

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.[2][14]

-

Extraction: Extract the aqueous phase multiple times with ethyl acetate.[2][14]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2][14]

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether (e.g., 1:3 v/v), to afford the pure compound as a white solid.[2][14]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

-

Hazard Identification:

-

Recommended Personal Protective Equipment (PPE):

-

Handling Procedures:

-

Storage:

Conclusion

This compound is a well-characterized solid with defined physical properties that make it a crucial intermediate in pharmaceutical manufacturing. Its synthesis is robust, and its identity can be unequivocally confirmed through standard spectroscopic methods. The data presented in this guide—from its physicochemical properties and spectroscopic signature to its synthesis and safe handling protocols—provides a solid foundation for scientists engaged in its use for research and development, particularly in the field of oncology drug discovery.

References

- Biosynth. (2022, May 5). Safety Data Sheet - this compound. URL: https://www.biosynth.com/p/FB81945/sds

- ChemicalBook. This compound synthesis. URL: https://www.chemicalbook.com/synthesis/749927-69-3.htm

- Home Sunshine Pharma. This compound CAS 749927-69-3. URL: https://www.homesunshinepharma.com/active-pharmaceutical-ingredients/4-bromo-2-fluoro-n-methylbenzamide-cas-749927-69-3.html

- ECHEMI. 749927-69-3, this compound Formula. URL: https://www.echemi.com/products/749927-69-3.html

- LookChem. This compound CAS No:749927-69-3. URL: https://www.lookchem.com/4-Bromo-2-fluoro-N-methylbenzamide-cas-749927-69-3/

- TCI Chemicals. This compound | 749927-69-3. URL: https://www.tcichemicals.com/IN/en/p/B5074

- ChemicalBook. This compound | 749927-69-3. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61168515.htm

- ChemicalBook. This compound CAS#: 749927-69-3. URL: https://www.chemsrc.com/en/cas/749927-69-3_843648.html

- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis. URL: https://www.inno-pharmchem.com/product/4-bromo-2-fluoro-n-methylbenzamide-cas-749927-69-3/

- The Royal Society of Chemistry. Supporting Information. URL: https://www.rsc.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 160779897. URL: https://pubchem.ncbi.nlm.nih.gov/compound/160779897

- BLD Pharm. 749927-69-3|this compound. URL: https://www.bldpharm.com/products/749927-69-3.html

- Santa Cruz Biotechnology. This compound | CAS 749927-69-3. URL: https://www.scbt.com/p/4-bromo-2-fluoro-n-methylbenzamide-749927-69-3

- Echemi. Buy this compound from Chemsigma International Co., Ltd. URL: https://www.echemi.

- Allfluoro pharmaceutical co .ltd. This compound,749927-69-3. URL: http://www.allfluoro.com/product/749927-69-3.html

- Thermo Fisher Scientific. SAFETY DATA SHEET. URL: https://www.fishersci.com/sds?productName=AC467380010&productDescription=this compound%2C&countryCode=US&language=en

- Chongqing Chemdad Co., Ltd. This compound. URL: https://www.chemdad.com/4-bromo-2-fluoro-n-methylbenzamide-cas-749927-69-3/

- Chem-Impex. This compound. URL: https://www.chemimpex.com/4-bromo-2-fluoro-n-methylbenzamide

- AllBioChem. This compound - CAS:749927-69-3. URL: https://www.allbiochem.com/product/show/56913.html

- Huateng Pharma. This compound, CAS NO.749927-69-3. URL: https://en.huatengsci.com/products/4-bromo-2-fluoro-n-methylbenzamide-cas-no-749927-69-3.html

Sources

- 1. This compound CAS 749927-69-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. This compound | 749927-69-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound, CAS NO.749927-69-3 - Huateng Pharma [en.huatengsci.com]

- 6. echemi.com [echemi.com]

- 7. This compound| CAS No:749927-69-3|ZaiQi Bio-Tech [chemzq.com]

- 8. This compound | 749927-69-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. echemi.com [echemi.com]

- 10. scbt.com [scbt.com]

- 11. This compound,749927-69-3->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 12. allbiochem.com [allbiochem.com]

- 13. This compound CAS#: 749927-69-3 [m.chemicalbook.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Bromo-2-fluoro-N-methylbenzamide: Synthesis, Characterization, and Application

Foreword: The Strategic Importance of a Key Intermediate

In the landscape of modern pharmaceutical synthesis, the efficiency, purity, and scalability of key intermediates are paramount to the successful development of life-saving therapeutics. 4-Bromo-2-fluoro-N-methylbenzamide (CAS 749927-69-3) emerges as a compound of significant interest, primarily for its role as a crucial building block in the synthesis of Enzalutamide, a potent androgen receptor inhibitor for the treatment of advanced prostate cancer.[1] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this vital intermediate. We will delve into its chemical architecture, robust synthesis protocols, detailed analytical characterization, and the strategic rationale for its use, grounded in field-proven insights and authoritative data.

Physicochemical Profile and Structural Elucidation

This compound is a white to off-white crystalline solid.[1] Its molecular structure is foundational to its utility, featuring a strategically substituted benzene ring that dictates its reactivity in subsequent synthetic transformations.

Core Chemical Structure

The molecule consists of a benzamide core with three key substituents on the aromatic ring:

-

A bromo group at the 4-position.

-

A fluoro group at the 2-position.

-

An N-methylamido group at the 1-position.

This specific arrangement is not arbitrary; the electronic properties and steric influences of the bromo and fluoro groups are critical for directing subsequent reactions, particularly the coupling steps in the synthesis of Enzalutamide. The fluorine atom, with its high electronegativity, influences the acidity of adjacent protons and the overall electronic nature of the ring, while the bromine atom provides a reactive handle for cross-coupling reactions.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. This data is essential for process development, ensuring appropriate solvent selection, reaction temperature control, and purification strategies.

| Property | Value | Reference(s) |

| CAS Number | 749927-69-3 | [2] |

| Molecular Formula | C₈H₇BrFNO | [2] |

| Molecular Weight | 232.05 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 125.0 to 129.0 °C | [3][4] |

| Boiling Point | 284.8 ± 30.0 °C (Predicted) | [5] |

| Density | 1.545 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in methanol and chloroform | [1][6] |

| pKa | 13.76 ± 0.46 (Predicted) | [6] |

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound is most commonly achieved from its carboxylic acid precursor, 4-bromo-2-fluorobenzoic acid. The core transformation is the formation of an amide bond with methylamine. From a process chemistry perspective, two primary strategies are employed: direct amide coupling and a two-step conversion via an acyl chloride intermediate. The choice between these pathways often depends on the desired scale, cost of reagents, and tolerance for specific reaction conditions.

Pathway A: Direct Amide Coupling

This pathway utilizes peptide coupling reagents to facilitate the direct formation of the amide bond from the carboxylic acid and methylamine. This method is often favored in laboratory-scale synthesis due to its mild conditions and high efficiency.

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) achieve this by forming a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to side reactions, such as rearrangement to an inactive N-acylurea. The addition of 1-Hydroxybenzotriazole (HOBt) acts as an activator and racemization suppressant by trapping the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine to yield the desired amide. A tertiary amine base, such as Diisopropylethylamine (DIPEA), is included to neutralize the hydrochloride salt of EDCI and the HOBt, ensuring the nucleophilicity of the methylamine is not compromised.

Caption: Workflow for Direct Amide Coupling Synthesis.

-

To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in N,N-Dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt, 1.5 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 2.5 eq).

-

Add N,N-diisopropylethylamine (DIPEA) to the mixture.

-

Add a 2M aqueous solution of methylamine (5.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 16 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 1:3 v/v), to afford this compound as a white solid.

Pathway B: Acyl Chloride Formation and Amination

This robust, two-step pathway is often preferred for larger-scale industrial production. It involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methylamine.

Acyl chlorides are highly reactive electrophiles, making the subsequent amination step rapid and high-yielding. Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for this transformation. They react with the carboxylic acid to form a chlorosulfite or an acyl oxalyl chloride intermediate, respectively. These intermediates are excellent leaving groups. The subsequent nucleophilic attack by a chloride ion displaces this group, yielding the acyl chloride and gaseous byproducts (SO₂ and HCl, or CO, CO₂, and HCl), which are easily removed from the reaction mixture, driving the reaction to completion. A catalytic amount of DMF is often used with oxalyl chloride to form the Vilsmeier reagent in situ, which is the active catalytic species. The subsequent reaction of the acyl chloride with methylamine is a vigorous nucleophilic acyl substitution. An excess of methylamine or the addition of another base (like triethylamine) is required to neutralize the HCl byproduct generated during this step.[3]

Caption: Workflow for Synthesis via Acyl Chloride Intermediate.

-

Step 1: Acyl Chloride Formation

-

Suspend 4-bromo-2-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM).

-

Add a catalytic amount of N,N-Dimethylformamide (DMF, e.g., 4 drops).

-

Slowly add oxalyl chloride (1.5 eq) to the suspension.

-

Stir the reaction at room temperature until gas evolution ceases (approximately 30-60 minutes). The resulting solution of 4-bromo-2-fluorobenzoyl chloride is typically used directly in the next step without isolation.

-

-

Step 2: Amination

-

To the freshly prepared acyl chloride solution, add triethylamine (5.0 eq).

-

Slowly add a solution of methylamine (e.g., 2.0N in THF) to the reaction mixture, maintaining a controlled temperature.

-

Stir the reaction until completion, as monitored by TLC or LC-MS.

-

Perform an aqueous workup, washing the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography or recrystallization to yield the final product.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound. The following section outlines the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation.

-

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms.

-

Expected Chemical Shifts (in CDCl₃): [3]

-

~8.01 ppm (t, 1H): Aromatic proton ortho to the bromine, coupled to the fluorine and the adjacent aromatic proton.

-

~7.42 ppm (d, 1H): Aromatic proton meta to the bromine.

-

~7.32 ppm (d, 1H): Aromatic proton ortho to the carbonyl group.

-

~6.68 ppm (br s, 1H): Amide N-H proton, often broad due to quadrupole broadening and exchange.

-

~3.03 ppm (d, 3H): Methyl protons on the nitrogen, showing coupling to the N-H proton.

-

-

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information on the carbon framework of the molecule.

-

Predicted Chemical Shifts: Based on the structure and data from analogous compounds like 4-Bromo-N-methylbenzamide, the following signals are anticipated:[7]

-

~164-168 ppm: Carbonyl carbon (C=O).

-

~158-162 ppm (d): Aromatic carbon bearing the fluorine (C-F), showing a large one-bond carbon-fluorine coupling constant.

-

~115-135 ppm: Remaining aromatic carbons, with chemical shifts and coupling to fluorine dependent on their position. The carbon attached to bromine would be in the lower end of this range.

-

~26-27 ppm: Methyl carbon (-CH₃).

-

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected Characteristic Absorptions:

-

~3300 cm⁻¹: N-H stretching vibration of the secondary amide.

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching of the methyl group.

-

~1640-1680 cm⁻¹ (Amide I band): Strong C=O stretching vibration, characteristic of amides.

-

~1520-1550 cm⁻¹ (Amide II band): N-H bending and C-N stretching vibrations.

-

~1250 cm⁻¹: C-N stretching.

-

~1000-1100 cm⁻¹: C-F stretching.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A characteristic pair of peaks at m/z 231 and 233 with approximately equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

[M+H]⁺: In soft ionization techniques like ESI, the protonated molecule is often observed at m/z 232 and 234 .[3]

-

Key Fragments: The most common fragmentation pathway for benzamides is the alpha-cleavage to lose the amine substituent, forming a stable acylium ion.[8]

-

[M - NHCH₃]⁺: Loss of the methylamino radical, leading to the 4-bromo-2-fluorobenzoyl cation at m/z 201/203 .

-

[M - Br]⁺: Loss of the bromine radical, resulting in a fragment at m/z 152 .

-

[C₇H₃FO]⁺: Subsequent loss of CO from the 4-bromo-2-fluorobenzoyl cation to give a fragment at m/z 123 .

-

-

Application in the Synthesis of Enzalutamide

The primary and most significant application of this compound is as a key starting material (KSM) for the synthesis of Enzalutamide.[1] The specific substitution pattern of the molecule is strategically designed for the subsequent synthetic steps.

Logical Relationship Diagram: Role in Enzalutamide Synthesis

Caption: Strategic role of the KSM in the Enzalutamide synthesis pathway.

The 2-fluoro substituent serves as an activating group for nucleophilic aromatic substitution. In a key step of the Enzalutamide synthesis, the fluorine atom is displaced by the amino group of 2-aminoisobutyric acid in a copper-catalyzed Ullmann coupling reaction. The electron-withdrawing nature of the fluorine makes the carbon to which it is attached more electrophilic and susceptible to nucleophilic attack. The 4-bromo position, while not directly participating in this step, remains intact for potential later-stage modifications if necessary or is simply a feature of the readily available starting material, 4-bromo-2-fluorobenzoic acid.

Safety, Handling, and Storage

As a fine chemical intermediate, proper handling and storage of this compound are crucial for ensuring laboratory safety and maintaining the integrity of the compound.

-

Hazard Identification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible, chemical-resistant gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid ingestion and inhalation of dust.

-

Wash hands thoroughly after handling.

-

-

Storage: [6]

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is more than a mere chemical intermediate; it is a testament to rational drug design and efficient process chemistry. Its carefully orchestrated chemical structure allows for robust and scalable synthesis, while providing the necessary reactive sites for its elaboration into the complex architecture of Enzalutamide. This guide has provided a comprehensive overview of its properties, synthesis, and characterization, underscoring its pivotal role in the pharmaceutical industry. For scientists and researchers in drug development, a thorough understanding of such key intermediates is not just beneficial—it is essential for innovation and success.

References

- Srini Chem. (n.d.). 4 Bromo 2 Fluoro N Methylbenzamide Enzalutamide KSM Powder, Grade: Reagent Grade. IndiaMART.

- Li, Y., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(5), 845-853.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- ZaiQi Bio-Tech. (n.d.). This compound| CAS No:749927-69-3.

- ResearchGate. (n.d.). Benzamide-simplified mass spectrum.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Chongqing Chemdad Co., Ltd. (n.d.). This compound.

Sources

- 1. indiamart.com [indiamart.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. This compound| CAS No:749927-69-3|ZaiQi Bio-Tech [chemzq.com]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound CAS#: 749927-69-3 [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Bromo-2-fluoro-N-methylbenzamide: A Cornerstone Intermediate in Modern Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-2-fluoro-N-methylbenzamide is a highly significant chemical intermediate, primarily recognized for its critical role in the synthesis of advanced therapeutic agents. With a molecular weight of 232.05 g/mol , this halogenated aromatic amide serves as a pivotal building block, most notably in the production of Enzalutamide, a potent androgen receptor antagonist used in the treatment of prostate cancer.[1][2] The strategic placement of bromo, fluoro, and N-methylamido groups on the benzene ring imparts unique reactivity, making it an invaluable component for medicinal chemists. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, analytical characterization techniques, and essential safety and handling procedures.

Core Molecular and Physical Properties

This compound is a white to off-white crystalline solid under standard conditions.[2] Its fundamental properties are crucial for its application in precise chemical synthesis, dictating reaction conditions and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrFNO | [3][4][5][6][7] |

| Molecular Weight | 232.05 g/mol | [3][4][6][8][9] |

| CAS Number | 749927-69-3 | [3][4][8] |

| Appearance | White to off-white solid/powder | [2][6] |

| Melting Point | 125.0 to 129.0 °C | [7][8][10] |

| Boiling Point (Predicted) | 284.8 °C at 760 mmHg | [5][7] |

| Density (Predicted) | 1.545 g/cm³ | [8] |

| Solubility | Slightly soluble in Chloroform and Methanol | [10] |

| InChIKey | BAJCFNRLEJHPTQ-UHFFFAOYSA-N | [8] |

Significance in Drug Development: The Synthesis of Enzalutamide

The primary application driving the demand for this compound is its role as a key starting material (KSM) in the synthesis of Enzalutamide.[1][2] Enzalutamide is a second-generation nonsteroidal antiandrogen that functions by potently and selectively inhibiting the androgen receptor (AR) signaling pathway.[3] This inhibition prevents the binding of androgens to the AR, as well as the subsequent nuclear translocation and DNA binding of the receptor complex, which is a critical pathway for the growth of prostate cancer cells.[3][10]

The molecular structure of this compound provides the foundational scaffold onto which the more complex functionalities of Enzalutamide are constructed. The bromo and fluoro substituents are not merely passive elements; they are strategically positioned to influence the electronic properties of the aromatic ring and to serve as handles for subsequent cross-coupling reactions, which are central to the assembly of the final drug molecule.

Below is a conceptual workflow illustrating the pivotal role of this intermediate.

Caption: Role of this compound in Enzalutamide Synthesis.

Synthesis and Purification Protocol

The most common and efficient synthesis of this compound involves the amidation of 4-bromo-2-fluorobenzoic acid with methylamine. This reaction is typically facilitated by carbodiimide coupling agents.

Reagents and Materials

-

4-Bromo-2-fluorobenzoic acid

-

Methylamine (2M aqueous solution)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Experimental Procedure

-

Reaction Setup: To a round-bottomed flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq), DMF, EDCI (2.5 eq), HOBt (1.5 eq), and DIPEA.[3]

-

Amine Addition: Add a 2M aqueous solution of methylamine (5.0 eq) to the mixture.[3] The large excess of methylamine drives the reaction to completion.

-

Reaction: Stir the reaction mixture at room temperature for approximately 16 hours.[3] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Upon completion, quench the reaction by adding water.[3]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3x).[3] The organic layers are combined.

-

Washing and Drying: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, and filter.[11]

-

Concentration: Concentrate the organic phase under reduced pressure to obtain the crude product.[3]

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:3 v/v) as the eluent.[3][11] This step is critical to remove unreacted starting materials and coupling agent byproducts.

-

Isolation: Collect the pure fractions and concentrate under reduced pressure to yield this compound as a white solid.[3]

Causality and Experimental Choices

-

Coupling Agents (EDCI/HOBt): The combination of EDCI and HOBt is a classic choice for efficient amide bond formation. EDCI activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and reacts cleanly with the amine (methylamine) to form the desired amide.

-

Solvent (DMF): DMF is an excellent polar aprotic solvent that effectively dissolves all reactants and facilitates the reaction.

-

Purification: Silica gel chromatography is the standard and most effective method for purifying this compound to the high degree required for subsequent pharmaceutical synthesis steps (>98% purity).[12]

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, several analytical techniques are employed.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight. The compound will show a characteristic [M+H]⁺ peak at m/z 232, corresponding to the protonated molecule.[3][11] The isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be evident, showing peaks at m/z 232 and 234.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the N-methyl group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product, which is typically required to be greater than 98% for use in pharmaceutical applications.[12]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

Handling: Avoid contact with skin, eyes, and clothing. It is recommended to handle the compound in a well-ventilated area or a fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place.[10] Recommended storage is at room temperature, away from incompatible substances like strong oxidizing agents.[10][14]

-

Toxicity: While specific toxicity data is limited, it is classified as harmful if swallowed.[5] Standard precautions for handling chemical compounds of unknown potency should be observed.

References

- This compound| CAS No:749927-69-3. ZaiQi Bio-Tech. [Link]

- This compound: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- This compound CAS 749927-69-3. Home Sunshine Pharma. [Link]

- 4 Bromo 2 Fluoro N Methylbenzamide Enzalutamide KSM Powder, Grade. IndiaMART. [Link]

- The Technical Specifications and Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE.

- This compound. Chongqing Chemdad Co., Ltd. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. indiamart.com [indiamart.com]

- 3. This compound | 749927-69-3 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. This compound CAS 749927-69-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. echemi.com [echemi.com]

- 8. This compound| CAS No:749927-69-3|ZaiQi Bio-Tech [chemzq.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. This compound | 749927-69-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. cleanchemlab.com [cleanchemlab.com]

- 14. fishersci.com [fishersci.com]

4-Bromo-2-fluoro-N-methylbenzamide synthesis from 4-bromo-2-fluorobenzoic acid

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide from 4-bromo-2-fluorobenzoic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic conversion of 4-bromo-2-fluorobenzoic acid to this compound, a critical chemical intermediate in the pharmaceutical industry. Notably, it serves as a key building block in the synthesis of Enzalutamide, an androgen receptor antagonist.[1][2][3] This document delves into the prevalent synthetic strategies, the underlying reaction mechanisms, and provides detailed, field-proven experimental protocols. The guide is designed to offer both theoretical understanding and practical, actionable insights for laboratory execution.

Introduction and Strategic Overview

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone reaction in organic synthesis. However, the direct condensation of these two functional groups requires high temperatures (often exceeding 200°C) to eliminate water, conditions that are incompatible with many complex molecules. Therefore, the synthesis of this compound from its corresponding carboxylic acid necessitates an activation strategy to facilitate the reaction under milder, more controlled conditions.[4]

This guide will focus on the two most robust and widely employed methods for this transformation:

-

Carbodiimide-Mediated Amide Coupling: A highly efficient and mild method that utilizes a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), to form an active intermediate that readily reacts with the amine.[4]

-

Acyl Chloride Formation and Subsequent Amination: A traditional and powerful two-step approach where the carboxylic acid is first converted to a highly reactive acyl chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride), which is then treated with the amine.[5]

The choice between these methods often depends on factors such as substrate compatibility, desired purity profile, and process scale-up considerations. The carbodiimide route is generally favored for its mild conditions and operational simplicity for research-scale synthesis.

Mechanistic Rationale: The Chemistry of Carboxylic Acid Activation

Understanding the mechanism of activation is crucial for optimizing reaction conditions and troubleshooting potential issues.

The EDCI/HOBt Coupling Pathway

The combination of EDCI and HOBt is a synergistic system designed to generate a highly reactive, yet stable, intermediate while minimizing side reactions.[6]

The process unfolds in sequential steps:

-

Activation of Carboxylic Acid: The carboxylic acid (4-bromo-2-fluorobenzoic acid) performs a nucleophilic attack on the carbodiimide (EDCI) carbon atom. This forms a highly reactive O-acylisourea intermediate.

-

Formation of the HOBt Active Ester: While the O-acylisourea can be directly attacked by the amine, it is also prone to rearrangement. HOBt acts as an acyl transfer catalyst, reacting with the O-acylisourea to form an HOBt-active ester. This ester is more stable than the O-acylisourea but sufficiently electrophilic to react efficiently with the amine.

-

Nucleophilic Acyl Substitution: The primary amine (methylamine) attacks the carbonyl carbon of the HOBt-ester, forming a tetrahedral intermediate.

-

Product Formation: The intermediate collapses, eliminating HOBt and yielding the final amide product, this compound. The byproduct from EDCI is a water-soluble urea, which simplifies purification.[6]

Caption: Mechanism of EDCI/HOBt mediated amide coupling.

Experimental Protocols & Workflow

The following protocols are presented as self-validating systems. Adherence to the described steps, including stoichiometry and purification methods, is critical for achieving the desired outcome.

Recommended Protocol: EDCI/HOBt Coupling

This method is highly reliable and proceeds under mild conditions, yielding a clean product profile.[1][5]

Reagent Summary

| Reagent | MW ( g/mol ) | Molar Eq. | Amount (Example Scale) |

| 4-Bromo-2-fluorobenzoic acid | 219.01 | 1.0 | 3.0 g (13.7 mmol) |

| Methylamine (2M in THF/aq.) | 31.06 | 5.0 | 34.3 mL (68.5 mmol) |

| EDCI | 191.70 | 2.5 | 6.6 g (34.25 mmol) |

| HOBt | 135.12 | 1.5 | 2.8 g (20.6 mmol) |

| DIPEA | 129.24 | q.s. | Appropriate amount |

| DMF | 73.09 | - | 50 mL |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottomed flask, add 4-bromo-2-fluorobenzoic acid (3.0 g, 13.7 mmol), 1-hydroxybenzotriazole (HOBt, 2.8 g, 20.6 mmol), and N,N-dimethylformamide (DMF, 50 mL). Stir the mixture at room temperature until all solids dissolve.

-

Reagent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 6.6 g, 34.25 mmol), followed by N,N-diisopropylethylamine (DIPEA). Finally, add the 2 M aqueous solution of methylamine (34.3 mL, 68.5 mmol).

-

Reaction: Stir the resulting mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up (Quenching): Upon completion, quench the reaction by adding water (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether or cyclohexane (e.g., 1:3 v/v) to afford the pure product.[1][5]

Expected Outcome: this compound is obtained as a white solid with a typical yield of 70-90%.[5]

Alternative Protocol: Acyl Chloride Formation

This classic method is highly effective and often used for larger-scale preparations.[5]

Step-by-Step Procedure

-

Acyl Chloride Formation: In a flask under a nitrogen atmosphere, suspend 4-bromo-2-fluorobenzoic acid (e.g., 9.1 mmol) in dichloromethane (DCM). Add a catalytic amount of DMF (e.g., 4 drops), followed by the dropwise addition of oxalyl chloride (1.2 eq., 13.7 mmol). Stir the reaction at room temperature for approximately 30-60 minutes, or until gas evolution ceases. The formation of the acyl chloride is complete at this stage.

-

Amination: In a separate flask, prepare a solution of methylamine (2.0 N in THF) and triethylamine (5.0 eq., 46.0 mmol) in DCM. Cool this solution in an ice bath.

-

Reaction: Slowly add the freshly prepared acyl chloride solution from step 1 to the cooled amine solution. Stir the reaction for 10-20 minutes.

-

Work-up and Purification: Quench the reaction by adding 2.0 N HCl. Extract with DCM (2 x 100 mL), dry the combined organic layers, and remove the solvent in vacuo. The resulting crude product can be purified by silica gel chromatography as described in the previous protocol.[5]

General Experimental Workflow

Caption: General workflow for the synthesis and purification.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Table of Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

| Appearance | White Solid | [5] |

| Molecular Formula | C₈H₇BrFNO | [3][7] |

| Molecular Weight | 232.05 g/mol | [3][7] |

| Melting Point | 125.0 - 129.0 °C | [3][5] |

| Mass Spec (ESI+) | [M+H]⁺ = 232 | [1] |

| ¹H NMR (CDCl₃) | δ 3.03 (d, 3H, J=6.0 Hz), 6.68 (br s, 1H), 7.32 (d, 1H, J=11.3 Hz), 7.42 (d, 1H, J=10.2 Hz), 8.01 (t, 1H, J=8.5 Hz) | [5] |

Interpretation of ¹H NMR Data:

-

δ 3.03 (d, 3H): This doublet corresponds to the three protons of the N-methyl group, coupled to the adjacent N-H proton.

-

δ 6.68 (br s, 1H): The broad singlet is characteristic of the amide N-H proton.

-

δ 7.32 - 8.01 (m, 3H): These signals in the aromatic region correspond to the three protons on the substituted benzene ring. The specific splitting patterns (doublets and a triplet) are consistent with the 1,2,4-substitution pattern.

Conclusion

The synthesis of this compound from 4-bromo-2-fluorobenzoic acid is a well-established transformation that can be achieved with high efficiency through two primary methods: carbodiimide-mediated coupling and the formation of an acyl chloride intermediate. The EDCI/HOBt coupling protocol offers a mild, reliable, and operationally simple route suitable for most research and development laboratories. This guide provides the necessary mechanistic insights and detailed protocols to empower scientists to successfully perform this synthesis and obtain a high-purity product essential for further drug development endeavors.

References

- This compound | CAS No:749927-69-3. ZaiQi Bio-Tech. [Link]

- Coupling Reagents. Aapptec Peptides. [Link]

- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

Sources

Navigating the Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide: A Technical Guide to Starting Materials

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Bromo-2-fluoro-N-methylbenzamide, a key intermediate in the development of various pharmaceutical compounds, hinges on the strategic selection of its starting materials.[1][2] This guide provides a comprehensive analysis of the primary synthetic routes, offering insights into the causality behind experimental choices to empower researchers in optimizing their synthetic strategies.

The Core Synthetic Challenge: Amide Bond Formation

The central transformation in the synthesis of this compound is the formation of an amide bond between a carboxylic acid derivative and methylamine. The efficiency and success of this reaction are profoundly influenced by the nature of the starting materials and the chosen synthetic pathway. Two principal routes dominate the landscape, each with distinct advantages and considerations.

Route 1: Direct Amidation of 4-Bromo-2-fluorobenzoic Acid

The most direct approach involves the coupling of 4-Bromo-2-fluorobenzoic acid with methylamine.[3][4] This method is favored for its atom economy and often simpler procedural setup. However, the direct reaction between a carboxylic acid and an amine is typically slow and requires activation of the carboxylic acid to proceed efficiently.

Key Starting Materials:

-

4-Bromo-2-fluorobenzoic acid: This is the foundational building block for this route. Its synthesis can be achieved through methods such as the oxidation of 1-bromo-2-fluoro-4-methylbenzene.[5]

-

Methylamine (or Methylamine hydrochloride): The source of the N-methyl group in the final product.[2][3] Aqueous methylamine or its hydrochloride salt are commonly used.

-

Coupling Agents: These are crucial for activating the carboxylic acid. Common choices include:

-

Carbodiimides: Such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and improve yield.[3][4][6][7]

-

Phosphonium Salts: Reagents like Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are also effective.[3]

-

-

Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, is typically required to neutralize the acid formed during the reaction and to deprotonate the methylamine hydrochloride if used.[3][4]

-

Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly employed to dissolve the reactants.[3][4]

Causality Behind Experimental Choices: The selection of the coupling agent and base is critical. Carbodiimides like EDCI are widely used due to their reliability and the water-solubility of the urea byproduct, which simplifies purification.[7] The addition of HOBt forms an active ester intermediate, which is less prone to racemization and side reactions compared to the O-acylisourea intermediate formed with the carbodiimide alone. Phosphonium-based reagents can offer faster reaction times but may be more expensive. The choice of base is dictated by the need to avoid competing nucleophilic reactions.

Route 2: The Acyl Chloride Pathway

An alternative and often more reactive approach involves the conversion of 4-Bromo-2-fluorobenzoic acid into its corresponding acyl chloride, 4-Bromo-2-fluorobenzoyl chloride.[8][9] This highly reactive intermediate readily undergoes nucleophilic acyl substitution with methylamine to form the desired amide.

Key Starting Materials:

-

4-Bromo-2-fluorobenzoic acid: As in the first route, this is the initial precursor.

-

Chlorinating Agent: Reagents that convert the carboxylic acid to the acyl chloride. Common options include:

-

Thionyl chloride (SOCl₂): A widely used and cost-effective reagent.[8][10]

-

Oxalyl chloride ((COCl)₂): Often preferred for its milder reaction conditions and the formation of gaseous byproducts (CO, CO₂, HCl), which are easily removed.[8][11] A catalytic amount of DMF is typically added to facilitate the reaction.

-

-

Methylamine: The nucleophile that reacts with the acyl chloride.[4]

-

Base: A base like triethylamine is often used to scavenge the HCl generated during the amidation step.[4]

-

Solvent: Anhydrous, non-protic solvents such as dichloromethane (DCM) or ethyl acetate are essential to prevent hydrolysis of the highly reactive acyl chloride.[4][11]

Causality Behind Experimental Choices: The acyl chloride route is often chosen for its high reactivity, which can lead to faster reaction times and higher yields. The choice between thionyl chloride and oxalyl chloride can depend on the scale of the reaction and the sensitivity of other functional groups in the molecule. Oxalyl chloride with catalytic DMF is a very effective system for this transformation. This pathway avoids the need for specialized coupling agents but introduces an additional synthetic step.

Comparison of Synthetic Routes

| Feature | Route 1: Direct Amidation | Route 2: Acyl Chloride Pathway |

| Starting Materials | 4-Bromo-2-fluorobenzoic acid, Methylamine, Coupling Agent, Base | 4-Bromo-2-fluorobenzoic acid, Chlorinating Agent, Methylamine, Base |

| Number of Steps | One (in situ activation and coupling) | Two (formation of acyl chloride, then amidation) |

| Key Reagents | EDCI/HOBt, BOP | Thionyl chloride, Oxalyl chloride |

| Advantages | More direct, fewer steps.[3][4] | High reactivity of acyl chloride can lead to higher yields and faster reactions.[4][11] |

| Disadvantages | May require more expensive coupling agents, potential for side reactions. | Requires an additional synthetic step, acyl chloride is moisture-sensitive.[8] |

Experimental Protocols

Protocol for Direct Amidation using EDCI/HOBt

-

To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in DMF, add HOBt (1.5 eq) and EDCI (1.5 eq).[3][4]

-

Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

Add a solution of methylamine (e.g., 2M in THF, 2.0 eq) and DIPEA (3.0 eq) to the reaction mixture.[3]

-

Stir the reaction at room temperature for 16-24 hours, monitoring by TLC or LC-MS.[3][4]

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.[3]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.[3]

Protocol for the Acyl Chloride Pathway using Oxalyl Chloride

-

To a suspension of 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (a few drops).[4][11]

-

Slowly add oxalyl chloride (1.5 eq) to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until gas evolution ceases (typically 1-2 hours).[4]

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-bromo-2-fluorobenzoyl chloride.

-

Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

-

Slowly add a solution of methylamine (e.g., 2M in THF, 2.0 eq) and triethylamine (1.5 eq).[4]

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate to yield the product. Purify by recrystallization or column chromatography if necessary.[4]

Synthetic Workflow Visualization

Caption: Synthetic routes to this compound.

Conclusion

The choice of starting materials and synthetic route for this compound is a critical decision in the chemical development process. The direct amidation of 4-Bromo-2-fluorobenzoic acid offers a more streamlined approach, while the acyl chloride pathway provides a highly reactive intermediate that can lead to improved yields and faster reaction times. A thorough understanding of the underlying chemical principles and the practical considerations of each route, as outlined in this guide, will enable researchers to make informed decisions and successfully synthesize this important pharmaceutical intermediate.

References

- Ningbo Inno Pharmchem Co., Ltd.

- Google Patents.

- PrepChem.com. Synthesis of 4-bromobenzoyl chloride. [Link]

- Chongqing Chemdad Co., Ltd. This compound. [Link]

- ZaiQi Bio-Tech. This compound| CAS No:749927-69-3. [Link]

- Aapptec Peptides. Coupling Reagents. [Link]

- PubChem. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681. [Link]

- Home Sunshine Pharma. This compound CAS 749927-69-3. [Link]

- PubChem. 4-Bromo-2-fluorobenzoyl chloride | C7H3BrClFO | CID 2734026. [Link]

Sources

- 1. This compound (749927-69-3) at Nordmann - nordmann.global [nordmann.global]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 749927-69-3 [chemicalbook.com]

- 7. peptide.com [peptide.com]

- 8. nbinno.com [nbinno.com]

- 9. 4-Bromo-2-fluorobenzoyl chloride | 151982-51-3 [sigmaaldrich.com]

- 10. prepchem.com [prepchem.com]

- 11. US20170190670A1 - Improved process for the preparation of enzalutamide - Google Patents [patents.google.com]

A Senior Application Scientist's Technical Guide to 4-Bromo-2-fluoro-N-methylbenzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 4-Bromo-2-fluoro-N-methylbenzamide (CAS No. 749927-69-3), a key halogenated benzamide intermediate in modern medicinal chemistry. We will explore its precise nomenclature, physicochemical properties, and established synthetic routes, emphasizing the rationale behind common procedural choices. The guide details its critical application as a structural motif and building block in the synthesis of advanced therapeutic agents, most notably the androgen receptor antagonist Enzalutamide. Detailed, field-tested protocols for its synthesis and purification are provided, alongside analytical data to ensure self-validating, reproducible outcomes in a research and development setting.

Core Compound Identity and Nomenclature

A foundational aspect of any chemical entity is its unambiguous identification. This compound is a polysubstituted aromatic amide with a distinct substitution pattern that imparts specific reactivity and utility.

IUPAC Name and Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. In practice, a variety of synonyms are used across commercial and academic platforms, which researchers should be aware of:

The unique Chemical Abstracts Service (CAS) Registry Number for this compound is 749927-69-3 [2][5][7][8].

Chemical Structure and Physicochemical Properties

The molecular structure consists of a benzene ring substituted with a bromo group at position 4, a fluoro group at position 2, and an N-methylcarboxamide group at position 1. This specific arrangement is crucial for its role as a pharmaceutical intermediate[9]. The electronegative fluorine atom ortho to the amide group influences the conformation and electronic properties of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₇BrFNO | [5][7][8] |

| Molecular Weight | 232.05 g/mol | [2][7][8] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 125.0 to 129.0 °C | [4][5] |

| Boiling Point | 284.8 °C (at 760 mmHg) | [3][5] |

| Density | ~1.5 g/cm³ | [3][5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

| InChIKey | BAJCFNRLEJHPTQ-UHFFFAOYSA-N |[2][4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved via amidation of the corresponding carboxylic acid, 4-bromo-2-fluorobenzoic acid. The choice of coupling reagents and reaction conditions is critical for achieving high yield and purity.

Synthetic Pathways: Amide Bond Formation

Two primary, industrially relevant strategies exist for the formation of the amide bond:

-

Two-Step Acyl Chloride Formation: This classic approach involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with methylamine to form the final product. This method is robust and cost-effective, though it requires careful handling of corrosive reagents.

-

Direct Amide Coupling: This modern approach utilizes peptide coupling reagents to directly facilitate the reaction between the carboxylic acid and methylamine. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an activator like 1-Hydroxybenzotriazole (HOBt) are common. This method offers milder reaction conditions and often simpler workups, making it ideal for smaller-scale, high-purity applications.

The following diagram illustrates the general synthetic workflow.

Sources

- 1. CID 160779897 | C16H14Br2F2N2O2 | CID 160779897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound| CAS No:749927-69-3|ZaiQi Bio-Tech [chemzq.com]

- 3. This compound CAS 749927-69-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. echemi.com [echemi.com]

- 6. allbiochem.com [allbiochem.com]

- 7. This compound | 749927-69-3 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. nbinno.com [nbinno.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 4-Bromo-2-fluoro-N-methylbenzamide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Crucial Role of Solubility in Pharmaceutical Development

In the intricate journey of drug discovery and development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these, solubility stands out as a critical attribute that governs everything from reaction kinetics and purification efficiency to the ultimate bioavailability of the final drug product. This guide is dedicated to a comprehensive exploration of the solubility of 4-Bromo-2-fluoro-N-methylbenzamide , a key intermediate in the synthesis of the potent androgen receptor inhibitor, Enzalutamide.[1][2] While direct, quantitative solubility data for this specific compound remains elusive in publicly accessible literature, this document serves as a robust framework for researchers to both predict and experimentally determine its solubility in a range of organic solvents. By delving into the foundational principles of solubility, established experimental methodologies, and powerful predictive models, this guide empowers scientists to make informed decisions in process development, formulation, and beyond.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical characteristics is the first step in predicting its solubility behavior. This compound is a white to off-white solid with the following key properties:

| Property | Value | References |

| CAS Number | 749927-69-3 | [3][4] |

| Molecular Formula | C₈H₇BrFNO | [3] |

| Molecular Weight | 232.05 g/mol | [3][4] |

| Melting Point | 125.0 to 129.0 °C | [5][6] |

| Boiling Point | 284.8 ± 30.0 °C (Predicted) | [5] |

| Density | 1.545 ± 0.06 g/cm³ (Predicted) | [5] |

| Appearance | White to off-white solid | [2] |

| pKa | 13.76 ± 0.46 (Predicted) | [7] |

The presence of a polar amide group, a hydrogen bond donor (the N-H proton), and hydrogen bond acceptors (the carbonyl oxygen and the fluorine atom), juxtaposed with a relatively nonpolar brominated aromatic ring, suggests a nuanced solubility profile. The molecule possesses both hydrophilic and hydrophobic characteristics, indicating that its solubility will be highly dependent on the specific nature of the solvent.

The Principle of "Like Dissolves Like": A Qualitative Assessment

The age-old axiom "like dissolves like" remains a powerful guiding principle in solubility science. It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For this compound, we can anticipate the following general trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amide group of the solute, potentially leading to good solubility. Indeed, qualitative reports suggest it is slightly soluble in methanol.[5][7]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF, DMSO): These solvents possess dipole moments and can interact with the polar regions of the solute. Solvents like DMF and ethyl acetate are used in its synthesis and purification, implying a degree of solubility.[8][9]

-

Nonpolar Solvents (e.g., Toluene, Hexane): The large, nonpolar aromatic ring might suggest some affinity for these solvents. However, the polar amide group will likely limit solubility in highly nonpolar media. Petroleum ether (a nonpolar mixture) is used as an anti-solvent during its purification, indicating low solubility.[9]

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity. Qualitative data indicates slight solubility in chloroform.[5][7] Dichloromethane is also a common solvent in its synthesis.[8]

While these qualitative predictions are useful for initial solvent screening, quantitative data is essential for process optimization and robust formulation development.

Experimental Determination of Solubility: A Practical Guide

The most reliable way to ascertain the solubility of a compound is through direct experimental measurement. The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a solid in a liquid.[10]

The Equilibrium Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid solute with the solvent of interest at a constant temperature until the solution is saturated.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight vial. The presence of undissolved solid is crucial to ensure equilibrium is reached at saturation.

-

Equilibration: Agitate the vials at a constant temperature using a shaker or rotator. The time required to reach equilibrium can vary from hours to days and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[11]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation.

-

Filtration: Immediately filter the sampled solution through a sub-micron filter (e.g., a 0.22 µm PTFE syringe filter) to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.

-

Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the concentration of this compound in the original saturated solution by back-calculating from the diluted sample's concentration. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

The following diagram illustrates the workflow for the equilibrium shake-flask method:

Theoretical Prediction of Solubility: A Priori Insights

In the absence of experimental data, theoretical models can provide valuable estimates of solubility and guide solvent selection. Two powerful approaches are Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS).

Hansen Solubility Parameters (HSP)

The HSP model is based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[12][13] The fundamental concept is that substances with similar HSP values are likely to be miscible.

The total Hansen solubility parameter (δT) is defined by the equation:

δT² = δD² + δP² + δH²

To predict solubility, the "distance" (Ra) between the solute and the solvent in the three-dimensional Hansen space is calculated:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility.

While the specific HSP values for this compound are not published, they can be estimated using group contribution methods or determined experimentally by testing the solubility of the compound in a range of solvents with known HSPs.

Illustrative Example: Benzamide